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molecular formula C12H16O B8405048 4-Methyl-4-phenyl-tetrahydro-pyran

4-Methyl-4-phenyl-tetrahydro-pyran

Cat. No. B8405048
M. Wt: 176.25 g/mol
InChI Key: HTRPHIRYBKTYQQ-UHFFFAOYSA-N
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Patent
US07420055B2

Procedure details

3-Methyl-3-phenyl-pentane-1,5-diol (3.88 g, 20 mmol), Ag2O (6.95 g (30 mmol), potassium iodide (0.66 g, 4 mmol) were suspended in 50 mL DCM and treated with a solution of p-toluenesulfonyl chloride (4.19 g, 22 mmol) in 30 mL DCM. The mixture was allowed to stir under nitrogen atmosphere for 16 h. The crude reaction mixture was applied on a short plug of silica gel column and the product was collected by washing with DCM. The solvent was evaporated and the residue was dissolved in dry THF (30 mL) and added drop wise to a suspension of NaH (0.8 g of 60% suspension in mineral oil, 20 mmol) in THF (30 ml). The reaction mixture was allowed to stir at room temperature for 24 h and was then diluted with 60 mL ether and washed with water (60 mL). The aqueous phase was washed once with ether (30 mL) and the organic extracts were combined, washed with brine, dried over Na2SO4 and the solvent was evaporated by rotary evaporation. The product was purified by flash chromatography on silica gel column using 0-5% hexane/ethylacetate solvent mixture as the mobile phase. MS: m/z 177.1 (M++1).
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.8 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:6][CH2:7][OH:8])[CH2:3][CH2:4]O.[I-].[K+].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[H-].[Na+]>C(Cl)Cl.C1COCC1.CCOCC>[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7][O:8][CH2:4][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
CC(CCO)(CCO)C1=CC=CC=C1
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
4.19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir under nitrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
the product was collected
WASH
Type
WASH
Details
by washing with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dry THF (30 mL)
ADDITION
Type
ADDITION
Details
added drop
STIRRING
Type
STIRRING
Details
to stir at room temperature for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with water (60 mL)
WASH
Type
WASH
Details
The aqueous phase was washed once with ether (30 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel column

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1(CCOCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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